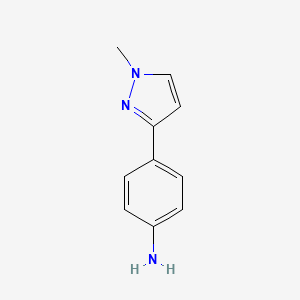

4-(1-Methyl-1H-pyrazol-3-yl)aniline

Description

Contextual Role of Pyrazole-Aniline Scaffolds in Organic and Medicinal Chemistry

Pyrazole-aniline scaffolds are recognized as "privileged structures" in medicinal chemistry. tandfonline.comdntb.gov.uadntb.gov.ua This designation is attributed to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules like enzymes and receptors. nih.gov The aniline (B41778) portion of the scaffold provides a versatile handle for further chemical elaboration, enabling the synthesis of large libraries of compounds for drug discovery screening.

The fusion of these two components in a single molecule has led to the development of numerous compounds with significant therapeutic potential. Pyrazole derivatives are found in a number of FDA-approved drugs, highlighting the clinical importance of this heterocyclic system. tandfonline.com

Overview of Research Directions for 4-(1-Methyl-1H-pyrazol-3-yl)aniline

Current research involving this compound primarily revolves around its utility as a key intermediate in the synthesis of more complex molecules with desired biological activities. A significant area of focus is the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. The pyrazole-aniline scaffold serves as an effective pharmacophore for designing molecules that can fit into the ATP-binding site of kinases, thereby inhibiting their activity.

Beyond kinase inhibition, the structural motif of this compound is being explored for its potential in developing agents with anti-inflammatory, antibacterial, and other therapeutic properties. chemmethod.comnih.gov The ability to readily modify the aniline nitrogen and the aromatic ring allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

Prior Art and Related Compounds in Pyrazole Chemistry

The field of pyrazole chemistry is rich with a long history of synthesis and application. The synthesis of the pyrazole ring itself can be achieved through various methods, with the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative being a classic and widely used approach. nih.gov The synthesis of N-arylpyrazoles, such as the title compound, can be accomplished through methods like palladium-catalyzed coupling of aryl triflates with pyrazole derivatives or one-pot syntheses from aryl halides. organic-chemistry.orgacs.org

A notable related compound is 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, which, although structurally more complex, provides valuable insights into the synthesis and characterization of molecules containing the 4-methyl-pyrazole and aniline moieties. mdpi.com Studies on this and other related compounds have established spectroscopic signatures (NMR, IR) that are useful for the characterization of new derivatives. mdpi.com The development of various substituted pyrazole-based compounds has been a continuous effort in the quest for new and improved therapeutic agents. researchgate.netacs.org

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFJHPBVOKVCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594833 | |

| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916766-82-0 | |

| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)aniline

The synthesis of this compound can be approached through various strategies, ranging from established multi-step sequences to the exploration of more novel and direct methodologies.

Established Synthetic Pathways and Reported Yields

While a definitive, high-yielding, one-pot synthesis for this compound is not extensively documented in publicly available literature, established methods for constructing aryl-pyrazole linkages suggest logical and effective synthetic routes. A common and reliable approach involves a two-step process: the initial formation of the aryl-pyrazole core followed by the methylation of the pyrazole (B372694) nitrogen.

One of the most prevalent methods for forming the carbon-carbon bond between the aniline (B41778) and pyrazole rings is the Suzuki-Miyaura cross-coupling reaction . nih.govrsc.orgresearchgate.netlibretexts.org This pathway would likely involve the coupling of a protected aniline boronic acid or ester with a halogenated 1-methyl-pyrazole, or conversely, the coupling of a 4-aminophenyl boronic acid derivative with a halogenated 1-methyl-pyrazole. A plausible alternative involves coupling an unprotected 4-bromophenylamine with a pyrazole boronic acid, followed by N-alkylation. nih.gov

Another established route involves the cyclocondensation reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. In a strategy adapted for this target molecule, 4-nitrophenylhydrazine (B89600) could be reacted with a suitable 1,3-dicarbonyl equivalent to form the 1-(4-nitrophenyl)-1H-pyrazole intermediate. Subsequent reduction of the nitro group to an amine would then yield the desired aniline functionality. afinitica.com The final step would be the methylation of the pyrazole nitrogen.

The table below outlines a potential synthetic pathway based on these established methods.

| Step | Reaction Type | Starting Materials | Key Reagents & Conditions | Intermediate/Product | Reported Yields (Analogous Reactions) |

| 1 | Suzuki-Miyaura Coupling | 4-Bromoaniline, 1-Methyl-3-(tributylstannyl)-1H-pyrazole | Pd(PPh₃)₄, Toluene, Reflux | This compound | Moderate to Good |

| 2a | Cyclocondensation | 4-Nitrophenylhydrazine, Malondialdehyde | Acid catalyst (e.g., HCl), Ethanol (B145695), Reflux | 3-(4-Nitrophenyl)-1H-pyrazole | Good |

| 2b | Reduction | 3-(4-Nitrophenyl)-1H-pyrazole | Pd/C, H₂, Ethanol or Fe/NH₄Cl | 4-(1H-Pyrazol-3-yl)aniline | High |

| 2c | N-Methylation | 4-(1H-Pyrazol-3-yl)aniline | Methyl iodide, K₂CO₃, DMF | This compound | Good |

Exploration of Novel Synthetic Routes and Reaction Conditions

More recent synthetic innovations offer potential alternative pathways to this compound. One such novel approach is the use of C-F activation chemistry. For instance, the synthesis of the more complex 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was achieved with a 63% yield by reacting 4-(trifluoromethyl)aniline (B29031) with 4-methylpyrazole (B1673528) in the presence of potassium hydroxide (B78521) in DMSO. mdpi.com This suggests that under specific conditions, a C-F bond on a suitably substituted aniline could be leveraged to introduce the pyrazole moiety directly, potentially offering a more streamlined synthesis.

For the N-methylation step, beyond traditional alkylating agents, acid-catalyzed N-alkylation using trichloroacetimidates presents a modern alternative. mdpi.comsemanticscholar.org This method has been shown to be effective for the N-alkylation of various pyrazoles under mild Brønsted acid catalysis, potentially offering improved regioselectivity and functional group tolerance compared to harsher, base-mediated alkylations. mdpi.comsemanticscholar.org

Comparison with General Pyrazole Synthesis Strategies (e.g., Cycloadditions, Dehydrogenative Coupling)

The likely synthetic routes to this compound, such as the Suzuki-Miyaura coupling, represent a modern approach to constructing substituted biaryl systems. These methods offer high functional group tolerance and predictable regioselectivity, which is crucial when dealing with a bifunctional molecule like the target aniline.

These targeted cross-coupling strategies contrast with more classical and general methods of pyrazole synthesis. The Knorr pyrazole synthesis and related [3+2] cycloaddition reactions, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound, are foundational methods for forming the pyrazole ring itself. nih.gov While effective for creating the core heterocycle, these methods would require the use of a pre-functionalized hydrazine (e.g., 4-aminophenylhydrazine) and might offer less flexibility in terms of the substitution pattern on the aniline ring compared to cross-coupling approaches.

Another contemporary strategy is dehydrogenative coupling , which can form pyrazoles from 1,3-diols and arylhydrazines, releasing only water and hydrogen gas as byproducts. While representing a green and atom-economical approach to the pyrazole core, its direct application to the synthesis of this compound has not been reported and would depend on the availability of suitable precursors.

This compound as a Versatile Synthetic Building Block

The dual reactivity of the aniline and pyrazole moieties makes this compound a highly versatile building block for the synthesis of more elaborate molecules.

Derivatization at the Aniline Moiety

The primary amine of the aniline group is a nucleophilic center that can readily undergo a variety of chemical transformations.

Acylation: The aniline nitrogen can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and is often used in the synthesis of biologically active compounds. Phase transfer catalysis has also been employed for the acylation of related pyrazole systems. researchgate.net

Alkylation: The aniline can undergo N-alkylation with alkyl halides, although controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing N-alkylated derivatives.

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions leads to the formation of imines (Schiff bases). For example, the reaction of 5-chloro-3-methyl-1-phenyl-4-formyl-1H-pyrazole with 4-chloroaniline (B138754) in refluxing ethanol yields the corresponding Schiff base. sigmaaldrich.com

Diazotization: The amine can be converted to a diazonium salt using nitrous acid at low temperatures. This highly reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups onto the aromatic ring.

The table below summarizes some potential derivatizations at the aniline moiety.

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetyl chloride, Pyridine | N-(4-(1-Methyl-1H-pyrazol-3-yl)phenyl)acetamide |

| Alkylation (Reductive Amination) | Benzaldehyde, NaBH₃CN | N-Benzyl-4-(1-methyl-1H-pyrazol-3-yl)aniline |

| Schiff Base Formation | 4-Methoxybenzaldehyde, Ethanol, Reflux | (E)-N-(4-Methoxybenzylidene)-4-(1-methyl-1H-pyrazol-3-yl)aniline |

| Sulfonylation | Benzenesulfonyl chloride, Pyridine | N-(4-(1-Methyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide |

Functionalization of the Pyrazole Ring

The pyrazole ring itself can also be functionalized, although its aromatic character generally makes it less reactive than the aniline ring.

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution reactions such as halogenation. The position of substitution (C4 or C5) is influenced by the directing effects of the existing substituents and the reaction conditions. For example, regioselective bromination of a pyrazole ring at the 4-position has been achieved in a related 4-(pyrazol-3-yl)-pyridine system. nih.gov

N-Alkylation/Arylation: While the N1 position is already methylated in the target compound, this highlights the general reactivity of the pyrazole nitrogens. In related systems, N-alkylation is a common derivatization strategy. nih.gov

Metal-Catalyzed Cross-Coupling: If a halogen were to be introduced onto the pyrazole ring (e.g., at the C4 position), this could serve as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of additional aryl, alkyl, or other groups.

Formation of Complex Polyheterocyclic Systems

The chemical scaffold of this compound serves as a highly versatile platform for the synthesis of intricate polyheterocyclic systems. The presence of a reactive primary aromatic amine group ortho to a C-H bond of the phenyl ring, combined with the inherent reactivity of the pyrazole moiety, allows for a variety of cyclization and condensation reactions. These transformations lead to the formation of fused-ring structures, which are of significant interest in medicinal chemistry and materials science. The methodologies employed often involve multicomponent reactions or sequential cyclization strategies to build additional heterocyclic rings onto the initial aniline framework.

One of the most effective strategies for constructing polyheterocycles from this aniline derivative is through multicomponent reactions (MCRs), which allow for the one-pot synthesis of complex molecules from three or more starting materials. rsc.org A prominent example is the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds known for their diverse biological activities. In a reaction analogous to established procedures, this compound can act as the aniline component in a three-component reaction with an aromatic aldehyde and a 1,3-disubstituted-5-pyrazolone. preprints.org This acid-catalyzed condensation and subsequent cyclization sequence efficiently yields the fused quinoline (B57606) system.

Another key approach involves the formation of fused triazole systems. This can be achieved by converting the primary amino group of this compound into other reactive functionalities. For instance, reaction with a suitable quinoxaline (B1680401) precursor containing a leaving group and a hydrazone can lead to the formation of complex fused systems like nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-a]quinoxalines, where the pyrazole moiety is a major substituent. researchgate.net This demonstrates the utility of the pyrazolyl-aniline core in constructing elaborate, multi-ring, nitrogen-rich heterocycles.

Furthermore, classic quinoline syntheses, such as the Doebner-von Miller reaction, can be adapted to use this compound as the substrate. This reaction typically involves the condensation of an aniline with α,β-unsaturated carbonyl compounds, generated in situ from aldehydes or ketones. The subsequent acid-catalyzed cyclization and dehydrogenation result in the formation of a quinoline ring fused implicitly to the starting phenyl group, yielding a pyrazolyl-substituted quinoline. This method provides a direct route to a different class of polyheterocyclic systems from the same precursor.

The following tables summarize these representative transformations for the formation of complex polyheterocyclic systems.

Table 1: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives via MCR

This table outlines a proposed three-component reaction for the synthesis of a complex polyheterocyclic system based on the this compound scaffold.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst / Conditions | Resulting Polyheterocyclic System |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | 1,3-Dimethyl-5-pyrazolone | Acid catalyst (e.g., p-TsOH), Reflux | 4-Aryl-6-(1-methyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline |

Table 2: Synthesis of Pyrazolyl-Substituted Quinolines via Doebner-von Miller Reaction

This table details a proposed synthesis of a pyrazolyl-substituted quinoline using a classic cyclization reaction.

| Aniline Substrate | Carbonyl Source | Reagents / Conditions | Resulting Polyheterocyclic System |

| This compound | α,β-Unsaturated Aldehyde (e.g., Crotonaldehyde) | Lewis Acid (e.g., ZnCl₂) or Brønsted Acid (e.g., HCl), Oxidizing Agent | 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)quinoline |

Comprehensive Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aniline (B41778) moiety features a para-substituted aromatic ring, which would typically present as a pair of doublets. The pyrazole (B372694) ring contains two non-equivalent vinyl protons, and the N-methyl group gives a characteristic singlet. The amine protons usually appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for 4-(1-Methyl-1H-pyrazol-3-yl)aniline

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.55 | d | 2H | Aniline H-2, H-6 |

| ~7.40 | d | 1H | Pyrazole H-5 |

| ~6.70 | d | 2H | Aniline H-3, H-5 |

| ~6.55 | d | 1H | Pyrazole H-4 |

| ~3.85 | s | 3H | N-CH₃ |

| ~3.70 | br s | 2H | -NH₂ |

d = doublet, s = singlet, br s = broad singlet. Predicted values are based on standard functional group chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to each of the unique carbon atoms in the molecule, as there are no elements of symmetry. The chemical shifts are predicted based on the electronic environment of each carbon, distinguishing between the pyrazole and aniline ring carbons, as well as the N-methyl carbon.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~152.0 | Pyrazole C-3 |

| ~146.0 | Aniline C-4 |

| ~139.0 | Pyrazole C-5 |

| ~127.0 | Aniline C-2, C-6 |

| ~122.0 | Aniline C-1 |

| ~115.0 | Aniline C-3, C-5 |

| ~106.0 | Pyrazole C-4 |

| ~39.0 | N-CH₃ |

Predicted values are based on standard functional group chemical shifts.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. For instance, it would show correlations between the pyrazole H-4 proton and the pyrazole C-4 carbon, and between the N-CH₃ protons and the N-CH₃ carbon. This technique is invaluable for confirming the direct C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key correlations expected for this compound would include:

A correlation from the N-CH₃ protons to the pyrazole carbons C-3 and C-5, confirming the position of the methyl group on the nitrogen atom.

Correlations from the pyrazole H-4 proton to the pyrazole C-3 and C-5, establishing its position on the ring.

A crucial correlation from the pyrazole H-4 proton to the aniline C-1 (the carbon attached to the pyrazole ring), which definitively links the two heterocyclic systems.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of this compound would be characterized by the presence of amine N-H stretches, aromatic C-H and C=C stretches, and C-N stretches.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450–3350 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100–3000 | C-H stretch | Aromatic (Aniline & Pyrazole) |

| 2950–2850 | C-H stretch | Aliphatic (N-CH₃) |

| 1620–1580 | C=C stretch | Aromatic Ring |

| 1550–1500 | C=N / C=C stretch | Pyrazole Ring |

| 1350–1250 | C-N stretch | Aryl-Amine & Pyrazole |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₁₀H₁₁N₃), the nominal molecular weight is 173.21 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 173.

Under softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed. Based on data for the isomeric compound 4-(1-methyl-1H-pyrazol-4-yl)aniline, common adducts are also anticipated.

Table 4: Expected Molecular and Adduct Ions in Mass Spectrometry

| Ion | Formula | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₀H₁₁N₃]⁺ | 173 |

| [M+H]⁺ | [C₁₀H₁₂N₃]⁺ | 174 |

| [M+Na]⁺ | [C₁₀H₁₁N₃Na]⁺ | 196 |

Adduct ion data is based on predicted values for the closely related isomer 4-(1-methyl-1H-pyrazol-4-yl)aniline.

Fragmentation of the molecular ion would likely involve complex rearrangements due to the stability of the aromatic systems, but potential losses of small molecules like HCN or N₂ from the pyrazole ring could occur.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the exact mass of a molecule with very high precision, which allows for the unambiguous determination of its elemental formula. This is critical for distinguishing between compounds that have the same nominal mass but different atomic compositions.

For this compound, the theoretical exact mass can be calculated from the sum of the masses of its constituent atoms (using the most abundant isotopes: ¹²C, ¹H, ¹⁴N). This calculated mass serves as a benchmark for experimental verification.

Table 5: High-Resolution Mass Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₀H₁₁N₃ | 173.09530 |

| [M+H]⁺ | C₁₀H₁₂N₃⁺ | 174.10312 |

An experimentally determined HRMS value that matches this calculated mass to within a few parts per million (ppm) would unequivocally confirm the elemental formula of C₁₀H₁₁N₃.

Structural Characterization and Solid State Studies

Single-Crystal X-ray Diffraction Analysis

A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Consequently, crucial crystallographic data, which would form the basis for understanding its solid-state architecture, remains unavailable.

This lack of experimental data means that fundamental properties such as the crystal system, space group, and unit cell dimensions have not been determined. Furthermore, without a solved crystal structure, there is no experimental foundation to discuss the potential for polymorphism—the ability of a compound to exist in more than one crystalline form. The study of supramolecular assembly, which investigates the formation of larger, ordered structures through non-covalent interactions, is also contingent on the availability of crystallographic information.

Conformational Analysis and Molecular Geometry

In the absence of experimental data from X-ray crystallography, a detailed and empirically validated conformational analysis of this compound is not possible. Such an analysis would typically involve the examination of bond lengths, bond angles, and torsion angles to define the precise three-dimensional arrangement of the atoms.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformations and geometric parameters of molecules. However, a specific computational study focused on the conformational landscape of this compound has not been identified in the public domain. Therefore, a data-driven discussion of the planarity or non-planarity of the molecule, the rotational barrier between the aniline (B41778) and pyrazole (B372694) rings, and other key geometric features cannot be provided at this time.

Investigation of Intermolecular Interactions

The types and patterns of intermolecular interactions, such as hydrogen bonding, are critical in determining the packing of molecules in a crystal lattice and influencing physical properties like melting point and solubility. The aniline moiety contains a primary amine (-NH2) group, which can act as a hydrogen bond donor, while the pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors.

While it can be hypothesized that N-H···N hydrogen bonds would be a prominent feature in the solid-state structure of this compound, the absence of a crystal structure prevents any detailed description of these interactions. Information regarding the geometry of these potential hydrogen bonds (donor-acceptor distances and angles) and whether they lead to the formation of specific motifs like dimers, chains, or more complex networks, remains speculative.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-(1-Methyl-1H-pyrazol-3-yl)aniline, DFT calculations can reveal intricate details about its electronic structure, spectroscopic characteristics, and reaction pathways.

Electronic Structure and Molecular Orbital Analysis

The electronic character of a molecule is fundamentally governed by the distribution of its electrons in molecular orbitals. DFT calculations are instrumental in mapping this electronic landscape. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Exemplary Frontier Molecular Orbital Energies for a Substituted Pyrazole (B372694) Aniline (B41778) Derivative (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This table presents hypothetical data for illustrative purposes, based on general trends observed for similar compounds.

Prediction of Spectroscopic Properties and Validation with Experimental Data

DFT calculations are a powerful tool for predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the computed geometry and electronic structure of the molecule.

For instance, in a study on a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations were used to confirm the assignment of experimental IR spectra, with calculated frequencies for N-H bond stretches showing good agreement with the measured values. This process of computational validation is crucial for ensuring the accuracy of the theoretical model. Similar computational studies on this compound would allow for a detailed assignment of its vibrational and NMR spectra, aiding in its structural characterization.

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Pyrazole Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H stretch (aniline) | 3450 | 3455 |

| C=C stretch (aromatic) | 1610 | 1605 |

| C-N stretch | 1320 | 1315 |

*Note: This table presents exemplary data based on published

Advanced Research Applications and Future Perspectives

Role in Ligand Design and Coordination Chemistry

The structural characteristics of 4-(1-Methyl-1H-pyrazol-3-yl)aniline make it an excellent candidate for the design of sophisticated ligands for coordination chemistry. The pyrazole (B372694) group provides a nitrogen-donor site, while the aniline (B41778) fragment can be readily functionalized to create multidentate ligand systems.

Preparation of Novel Mono- and Polydentate Ligands

The presence of both a pyrazole and an aniline group within the same molecule allows for the synthesis of a variety of ligand types. The pyrazole nitrogen atom can act as a simple monodentate donor. More complex polydentate ligands can be synthesized by modifying the aniline's amino group. nih.gov For instance, reaction of the aniline with appropriate reagents can lead to the formation of tripodal ligands that can coordinate to a metal center through multiple nitrogen atoms. nih.gov The synthesis of such ligands is often straightforward, involving condensation reactions. nih.govbohrium.comnih.gov This flexibility in synthesis allows for the fine-tuning of the ligand's steric and electronic properties to suit specific applications in catalysis and materials science. researchgate.net

Exploration of Metal Complex Formation and Stability

Pyrazole-based ligands are known to form stable complexes with a wide range of transition metals, including cobalt, copper, zinc, palladium, and nickel. researchgate.netrsc.orgsaudijournals.comrsc.org The coordination of the pyrazole nitrogen to a metal center is a key feature in the formation of these complexes. nih.govresearchgate.netnih.govacs.org The resulting metal complexes can exhibit various coordination geometries, influenced by the nature of the metal ion and the specific structure of the ligand. rsc.org The stability of these complexes is often enhanced by the chelate effect if the ligand is polydentate. The study of these metal complexes is crucial for their application in areas such as catalysis, where the metal center's environment dictates its reactivity. researchgate.netrsc.org

Theoretical Studies on Ligand-Metal Interactions

Computational methods, such as Density Functional Theory (DFT), are employed to study the interactions between pyrazole-based ligands and metal centers. nih.govresearchgate.net These theoretical studies provide valuable insights into the electronic structure and bonding within the metal complexes. Understanding the nature of the ligand-metal bond is essential for predicting the stability and reactivity of the complexes, guiding the design of new ligands with desired properties for specific catalytic or material applications.

Development of Functional Materials and Organic Electronics

Pyrazole derivatives are being investigated for their potential in the development of new functional materials. royal-chem.comresearchgate.net Their applications span from pigments and dyes to more advanced uses in organic electronics. royal-chem.comresearchgate.net The aromatic nature of the pyrazole and aniline rings in this compound suggests its potential utility in creating conductive polymers and materials for photovoltaic applications. royal-chem.com The ability to form stable metal complexes also opens up possibilities for creating metal-organic frameworks (MOFs) with interesting electronic and photoluminescent properties. researchgate.net

Contributions to Drug Discovery by Design of Precursors

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. tandfonline.comresearchgate.netnih.govnih.govresearchgate.net Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. researchgate.netresearchgate.netmdpi.com The this compound structure serves as a valuable precursor for the synthesis of new drug candidates. For example, aniline-derived pyrazole compounds have been reported as potent kinase inhibitors, a class of drugs widely used in cancer therapy. tandfonline.commdpi.com Furthermore, pyrazole derivatives have been investigated as antibacterial agents, with some showing activity against drug-resistant bacteria. tandfonline.comnih.gov The ability to easily modify the aniline portion of the molecule allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs. mdpi.com

Emerging Methodologies and Interdisciplinary Research Opportunities

The versatility of this compound and its derivatives continues to create new research opportunities across different scientific disciplines. The development of more efficient and environmentally friendly "green chemistry" synthesis methods for pyrazole derivatives is an active area of research. royal-chem.comnih.gov The intersection of coordination chemistry, materials science, and pharmacology provides a rich ground for interdisciplinary research. For example, the development of metal complexes with specific biological activities is a promising avenue for creating novel therapeutic agents. saudijournals.com The unique properties of pyrazole-based compounds ensure that they will remain a focus of scientific investigation for years to come.

Q & A

Q. What computational tools predict biological activity of derivatives?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Screen derivatives against target proteins (e.g., kinase domains) to prioritize synthesis .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.